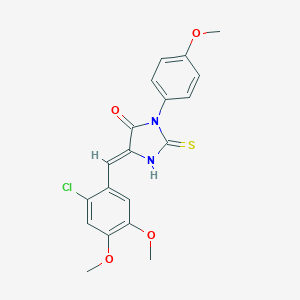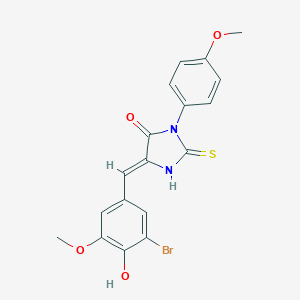![molecular formula C17H11ClN2O3S B307067 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B307067.png)
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mecanismo De Acción
The mechanism of action of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood, but it is believed to act by binding to specific receptors on cell membranes. This binding can trigger a range of biochemical and physiological responses, depending on the type of cell and the specific receptor involved.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of immune responses, the enhancement of neuronal activity, and the induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is its versatility – it can be used in a range of experimental settings and can be tailored to specific research questions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for careful handling to ensure accurate results.
Direcciones Futuras
There are many potential future directions for research involving 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. Some possible areas of study include the development of new this compound-based vaccines, the identification of new this compound receptors and signaling pathways, and the use of this compound as a tool for targeted drug delivery. Overall, this compound represents a promising area of research with many potential applications in the fields of neuroscience, immunology, and beyond.
Métodos De Síntesis
The synthesis of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 3-[(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenylamine to form this compound. The reaction is typically carried out in anhydrous conditions and requires careful handling of the reagents to ensure a high yield of this compound.
Aplicaciones Científicas De Investigación
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used extensively in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, this compound has been used as a tracer to map neural pathways and identify connections between different regions of the brain. In immunology, this compound has been used as an adjuvant to enhance the immune response to vaccines.
Propiedades
Fórmula molecular |
C17H11ClN2O3S |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-6-4-11(5-7-12)16(22)23-13-3-1-2-10(8-13)9-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-9- |
Clave InChI |
IZXJWDIYIURXNY-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)



![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)

![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)